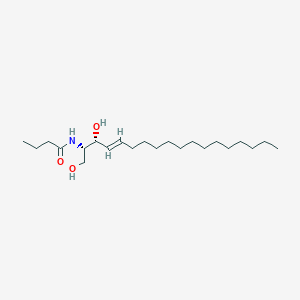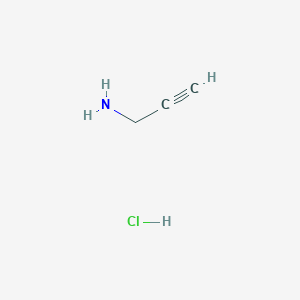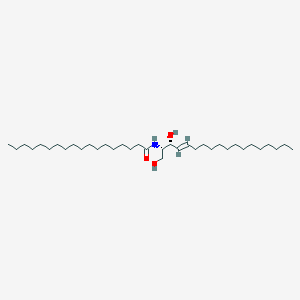
2-Aminopurine riboside
Übersicht
Beschreibung
2-Aminopurine riboside is a fluorescent nucleobase analog that is frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids . It has a molecular formula of C10H13N5O4 .
Synthesis Analysis
The synthesis of 2-Aminopurine riboside involves starting with the thiation of guanosine with phosphorus pentasulfide followed by the reduction with Raney nickel . Another synthetic route involves the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride followed by deprotection of the hydroxyl functions . A robust synthetic path for a 2-aminopurine riboside phosphoramidite has been introduced, starting from inexpensive 6-chloro-2-aminopurine riboside .Molecular Structure Analysis
The molecular structure of 2-Aminopurine riboside includes a 2-aminopurine base attached to a ribose sugar. In the target compound, the N2 functionality is masked with the N-(di-n-butylamino)methylene group .Chemical Reactions Analysis
2-Aminopurine riboside reacts rapidly with chloroacetaldehyde (CAA) at room temperature and weakly acidic pH, to give essentially one main product, identified as a linear adduct of CAA (1,N2-etheno-2-aminopurine-N9-β-d-riboside) .Physical And Chemical Properties Analysis
The molecular weight of 2-Aminopurine riboside is 267.24 g/mol. It has 4 hydrogen bond donors and 8 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
RNA Solid-Phase Synthesis
2-APR is frequently used as a fluorescent nucleobase analog in RNA solid-phase synthesis. It serves as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids. Researchers utilize the fluorescence signal of 2-APR to investigate RNA folding, RNA–ligand binding, and RNA catalytic activity .
Fluorescent Probing of DNA Conformation
As a fluorescent base analogue, 2-APR is widely employed to probe DNA structure and its perturbation by interactions with enzymes and other molecules. This application is crucial for understanding the dynamics of DNA and the mechanisms of DNA-binding proteins .
Enzyme-Substrate Complex Studies
2-APR derivatives are used to form fluorescent complexes with enzymes like purine-nucleoside phosphorylase (PNP). These complexes help in studying the enzyme’s structure and function, providing insights into nucleic acid metabolism and related enzymatic processes .
Investigation of RNA Kissing Complexes
The modified version of 2-APR, 2-aminopurine-2′-O-methyl riboside, is selectively incorporated into RNA stem-loops to form stable loop–loop kissing complexes. These complexes are essential for understanding RNA-RNA interactions and their role in gene regulation .
Nucleic Acid Metabolism Research
2-APR and its derivatives are applied as substrates and inhibitors of purine-nucleoside phosphorylases. This application is significant for exploring the pathways of nucleic acid metabolism and the development of therapeutic agents .
Fluorescent Labeling in Biochemical Assays
2-APR is used as a minimally invasive fluorescent reporter in biochemical assays. Its incorporation into nucleic acids allows for real-time monitoring of biochemical reactions and interactions, facilitating the study of complex biological systems .
Study of Ligand-RNA Interactions
The fluorescence properties of 2-APR make it an ideal tool for investigating ligand-RNA interactions. Researchers can observe changes in fluorescence as ligands bind to RNA, which is pivotal for drug discovery and understanding RNA’s role in cellular processes .
Development of RNA-Based Therapeutics
2-APR’s ability to be incorporated into RNA structures makes it valuable for designing RNA-based therapeutics. Its use in studying RNA folding and interactions aids in the creation of RNA molecules with therapeutic potential .
Wirkmechanismus
Target of Action
2-Aminopurine riboside (2APr) is a fluorescent nucleobase analog that is frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids . It is primarily targeted towards nucleic acids, particularly RNA .
Mode of Action
2APr interacts with its targets (RNA) by being incorporated into the RNA during the process of RNA solid-phase synthesis . This incorporation is site-specific and requires appropriately functionalized 2APr riboside building blocks . The fluorescence signal of 2APr is then pursued in response to external stimuli to study the thermodynamics and kinetics of RNA folding, RNA-ligand binding, and RNA catalytic activity .
Biochemical Pathways
The biochemical pathways affected by 2APr primarily involve the folding and ligand interactions of RNA . By incorporating 2APr into RNA, researchers can monitor changes in the structure and function of RNA, providing insights into the biochemical pathways that RNA participates in .
Pharmacokinetics
Its photophysical dynamics have been explored in chcl3 following excitation at λpump = 310 nm by means of femtosecond transient vibrational absorption spectroscopy . More research is needed to fully understand the ADME properties of 2APr and their impact on its bioavailability.
Result of Action
The incorporation of 2APr into RNA allows for the study of RNA folding, RNA-ligand binding, and RNA catalytic activity . The fluorescence signal of 2APr responds to external stimuli, providing a readout of these RNA processes . This can lead to a better understanding of RNA structure and function, as well as the biochemical pathways that RNA is involved in .
Action Environment
The action of 2APr is influenced by the environment in which it is used. For instance, the photophysical dynamics of 2APr have been studied in CHCl3 . The fluorescence signal of 2APr can also respond to external stimuli, suggesting that the action, efficacy, and stability of 2APr can be influenced by environmental factors . .
Safety and Hazards
Zukünftige Richtungen
The use of 2-Aminopurine riboside as a fluorescent probe in the investigation of folding and ligand–RNA interactions is a promising area of research . Its site-specific incorporation into RNA is usually achieved by RNA solid-phase synthesis and requires appropriately functionalized Ap riboside building blocks .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOJULURLCZUDE-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopurine riboside | |
CAS RN |
4546-54-7 | |
| Record name | 2-Aminopurine riboside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4546-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















